molecular formula C21H34O5 B145583 Beta-Cortolone CAS No. 667-66-3

Beta-Cortolone

Cat. No. B145583
CAS RN: 667-66-3
M. Wt: 366.5 g/mol
InChI Key: JXCOSKURGJMQSG-AIEJOZITSA-N
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Description

Beta-Cortolone is a metabolite of cortisol, a hormone that plays a significant role in the body's response to stress. The synthesis of Beta-Cortolone involves the addition of hydrogen atoms to cortisone, resulting in the formation of 3 alpha,17,20 beta,21-tetrahydroxy-5 beta-pregnan-11-one. This compound, along with its isomer cortolone, is a normal excretory product in humans .

Synthesis Analysis

The chemical synthesis of Beta-Cortolone and its glucuronidated metabolites has been described in detail. The process involves the reduction of cortisol to produce Beta-Cortolone and its isomers. The synthesized compounds include the C-3 beta-D-glucosiduronates of cortolone and Beta-Cortolone, which are characterized as free acids, methyl esters, and polyacetate methyl esters. These synthesized conjugates are significant as they represent normal excretory products found in human metabolism .

Molecular Structure Analysis

The molecular structure of Beta-Cortolone has not been directly studied in the provided papers. However, the structure of a related compound, betaxolol, has been analyzed using single crystal X-ray diffraction. Betaxolol's structure was determined from an ethanol:water solution, revealing two conformers in the unit cell. The study of betaxolol's structure, including bond lengths, angles, and dihedral differences, provides insights into the molecular geometry and electronic structure of similar compounds. The analysis of betaxolol's structure was further supported by natural bond orbital analysis, which described the energetic and spatial features of the occupied and vacant orbitals .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving Beta-Cortolone. However, the synthesis of Beta-Cortolone itself is a chemical reaction resulting from the metabolic reduction of cortisol. The glucuronidation process, which attaches a glucuronic acid to Beta-Cortolone, is a key reaction in the formation of its excretory metabolites .

Physical and Chemical Properties Analysis

The physical and chemical properties of Beta-Cortolone are not explicitly discussed in the provided papers. However, the synthesis paper implies that the solubility and reactivity of Beta-Cortolone and its conjugates can be inferred from their characterization as free acids, methyl esters, and polyacetate methyl esters. These forms suggest that the compound has varying degrees of solubility and reactivity, which are important for its role as an excretory product. Additionally, the study of betaxolol's structure and orbital interactions provides a comparative basis for understanding the physical and chemical behavior of structurally related compounds like Beta-Cortolone.

Scientific Research Applications

1. Analytical Chemistry and Steroid Metabolite Quantification

Shakerdi et al. (2003) developed a novel procedure for quantitating urinary steroid metabolites when reference standards are unavailable. They demonstrated this by quantitating beta-cortolone urinary excretion rate against alternative standards, showing comparable results to those obtained with authentic beta-cortolone standards. This method can be widely applied for assays where authentic standards are not available but mass spectra are known or can be predicted (Shakerdi, Connell, Fraser, & Wallace, 2003).

2. Understanding Steroid Metabolism in Major Depression

Poór et al. (2004) conducted a study on urinary steroid metabolites in patients with unipolar recurrent major depression (URMD), finding significant decreases in beta-cortolone levels. This research contributes to our understanding of altered steroid metabolism in major depression, highlighting its potential role in stress sensitivity and the development of depression (Poór, Juricskay, Gáti, Osváth, & Tényi, 2004).

3. Advanced Diagnostic Techniques in Endocrinology

Cho et al. (2009) developed a liquid chromatography-triple quadrupole-mass spectrometry method for profiling 21 endogenous corticosteroids, including beta-cortolone, in urine. This method provides enhanced precision and accuracy in measuring corticosteroids and is essential for understanding corticosteroid metabolism in various disease states (Cho, Kim, Lee, Chung, & Choi, 2009).

4. Insights into Steroid Metabolism in Polycystic Ovary Syndrome

Tsilchorozidou, Honour, and Conway (2003) examined altered cortisol metabolism in women with polycystic ovary syndrome (PCOS), which included the study of beta-cortolone. They found differences in steroid metabolite excretion profiles, contributing to a better understanding of PCOS and its relationship with steroid metabolism (Tsilchorozidou, Honour, & Conway, 2003).

5. Understanding Gender Differences in Steroid Metabolism

Shamim et al. (2000) investigated gender differences in the urinary excretion rates of cortisol and androgen metabolites, including beta-cortolone. Their study highlighted significant differences between men and women in the excretion of these metabolites, suggesting the need for gender-related reference ranges in clinical assessments (Shamim, Yousufuddin, Bakhai, Coats, & Honour, 2000).

properties

IUPAC Name

(3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,17-18,22-23,25-26H,3-11H2,1-2H3/t12-,13-,14+,15+,17-,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCOSKURGJMQSG-AIEJOZITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318212
Record name β-Cortolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Beta-Cortolone

CAS RN

667-66-3
Record name β-Cortolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC56997
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name β-Cortolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
X Cheng, X Liu, X Liu, Z Guo, H Sun, M Zhang… - Frontiers in …, 2018 - frontiersin.org
… A metabolite panel consisting of 3-hydroxy-cis-5-tetradecenoylcarnitine, 6-ketoestriol, beta-Cortolone, tetrahydrocorticosterone, and heptylmalonic acid was used to construct a robust …
Number of citations: 42 www.frontiersin.org
L Shakerdi, J Connell, R Fraser… - Endocrine …, 2002 - endocrine-abstracts.org
… , beta-cortolone, which produces the ion at m/z 449 was assayed using both beta-cortol and beta-cortolone … Urinary beta-cortolone excretion rates in patients and normal subjects (n=19) …
Number of citations: 2 www.endocrine-abstracts.org
AM BONGIOVANNI, WR EBERLEIN… - The Journal of Clinical …, 1957 - academic.oup.com
… In a single experiment following the oral administration of beta-cortolone (pregnane3a,17a,20/3,21-tetrol-ll-one) the blood and urine were treated in a manner previously described (15), …
Number of citations: 51 academic.oup.com
T Kondo, K Ueda, T Murakami - Nihon Naibunpi Gakkai Zasshi, 1980 - europepmc.org
… Both of them revealed low urinary excretion of THE, THF, cortolone, and beta-cortolone and low levels of plasma cortisol. The levels of urinary glucocorticoids and plasma cortisol did …
Number of citations: 2 europepmc.org
J Brossaud, D Ducint, JB Corcuff - Clinical Endocrinology, 2016 - Wiley Online Library
Objective Total urinary cortisol metabolites represent cortisol production and metabolism. We hypothesized that to assay metabolites could add some information to the one provided by …
Number of citations: 27 onlinelibrary.wiley.com
BN Trost, MP Koenig, A Zimmermann… - European Journal of …, 1981 - academic.oup.com
In a 60 year old virilized woman the plasma testosterone concentration was markedly elevated, whereas the plasma cortisol and ACTH as well as urinary 17-ketosteroids, 17-…
Number of citations: 48 academic.oup.com
AMJ MacLullich, KJ Ferguson, LM Reid, IJ Deary… - Neurobiology of …, 2012 - Elsevier
Excess cortisol levels are linked with brain atrophy and cognitive decline in older people. 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) potently amplifies intracellular …
Number of citations: 32 www.sciencedirect.com
SK IKRAMOVA - sciencecentrum.pl
In recent years, many studies have appeared on the possibility of improving hormone replacement therapy for malignant neoplasms. This is due to new data on the mechanism of …
Number of citations: 0 sciencecentrum.pl
JW Hinton - The biology of aggression, 1981 - Sijthoff & Noordhoff Alphen aan den …
Number of citations: 8
F ROSALIA - The Journal of Clinical Endocrinology and …, 1957 - Charles C. Thomas
Number of citations: 0

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